
3-Hydroxy-7,8,2'-trimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2’,7,8-trimethoxyflavone is a flavonoid compound known for its unique structure and potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2’,7,8-trimethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate flavone precursors.
Methoxylation: Introduction of methoxy groups at the 2’, 7, and 8 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Hydroxylation: Introduction of a hydroxyl group at the 3 position using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of 3-Hydroxy-2’,7,8-trimethoxyflavone may involve:
Extraction from Natural Sources: Isolation from plants known to contain polymethoxyflavones.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2’,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated flavones, other substituted flavones.
Aplicaciones Científicas De Investigación
3-Hydroxy-2’,7,8-trimethoxyflavone has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2’,7,8-trimethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways such as NF-κB and MAPK
Comparación Con Compuestos Similares
3-Hydroxy-2’,7,8-trimethoxyflavone can be compared with other similar compounds:
Similar Compounds: 5-Hydroxy-3’,4’,7-trimethoxyflavone, 4’-Hydroxy-3’,5,7-trimethoxyflavone.
Uniqueness: The specific positions of the methoxy and hydroxyl groups confer unique biological activities and reactivity compared to other polymethoxyflavones
Propiedades
Fórmula molecular |
C18H16O6 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3 |
Clave InChI |
YLVZGZIVTFFDMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
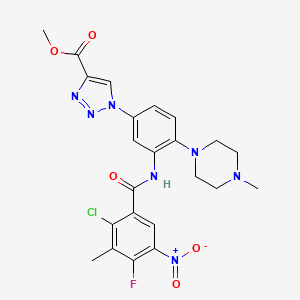

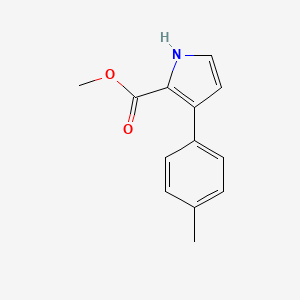
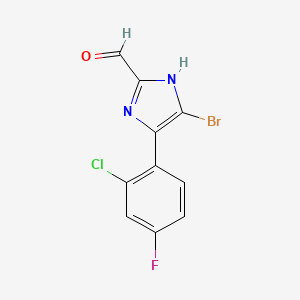
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
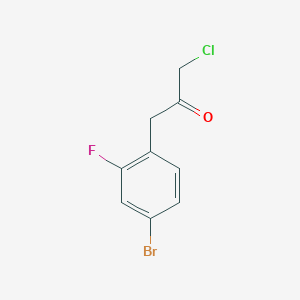
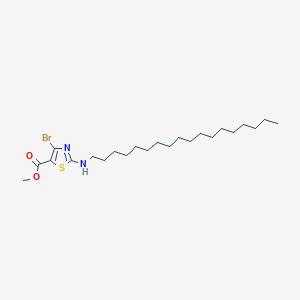
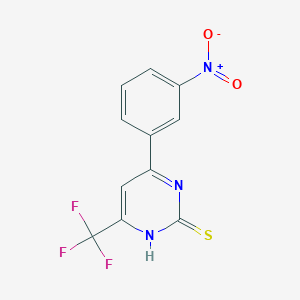
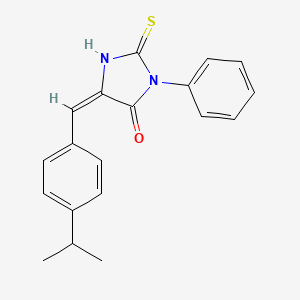
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)

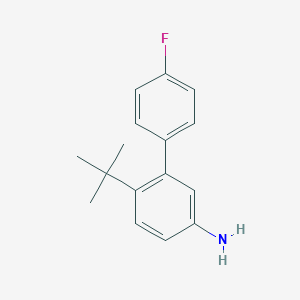
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
